Alaternin

Descripción

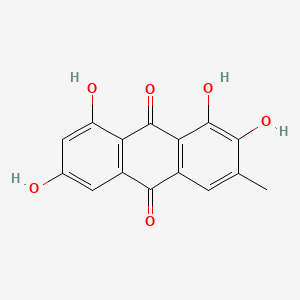

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,6,8-tetrahydroxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c1-5-2-7-11(15(21)12(5)18)14(20)10-8(13(7)19)3-6(16)4-9(10)17/h2-4,16-18,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOFTEMTSXNIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031679 | |

| Record name | 2-Hydroxyemodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641-90-7 | |

| Record name | 2-Hydroxyemodin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyemodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyemodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALATERNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87C66SE4CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alaternin's Potential Hepatoprotective Mechanisms: An In-depth Technical Guide

Disclaimer: Scientific literature explicitly detailing the hepatoprotective mechanism of action for alaternin is currently limited. However, preliminary evidence suggests that this compound possesses hydroxyl radical inhibitory and scavenging activities, contributing to hepatoprotection in in-vitro models.[1] this compound is structurally and functionally related to emodin, another anthraquinone derivative that has been extensively studied for its liver-protective effects. This guide, therefore, presents a detailed overview of the well-established hepatoprotective mechanisms of emodin as a predictive framework for understanding the potential therapeutic actions of this compound. This information is intended for researchers, scientists, and drug development professionals to guide future investigations into this compound.

Core Hepatoprotective Mechanisms

The protective effects of compounds like emodin, and potentially this compound, against liver injury are multifaceted, primarily revolving around the mitigation of oxidative stress, inflammation, and apoptosis.

Attenuation of Oxidative Stress

Liver injury is often initiated by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant capacity of hepatocytes. Emodin has been shown to counteract this by enhancing the endogenous antioxidant defense systems.[2][3]

The proposed mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of several cytoprotective genes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.[4][5]

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A key enzyme in the detoxification of quinones and reduction of oxidative stress.[4][5]

-

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (GSH): These are crucial antioxidant enzymes and molecules that neutralize harmful free radicals.[4][6]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many liver diseases, contributing to tissue damage and fibrosis. Emodin exerts significant anti-inflammatory effects by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[7]

In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines. Emodin has been shown to inhibit the phosphorylation of IKK and IκBα, thereby preventing NF-κB activation.[8] This leads to a reduction in the production of key inflammatory mediators, including:

Inhibition of Apoptosis

Hepatocyte apoptosis, or programmed cell death, is a critical event in the progression of various liver diseases. Emodin has been demonstrated to protect liver cells from apoptosis through multiple mechanisms.[2][11]

The anti-apoptotic effects of emodin are largely mediated through the intrinsic or mitochondrial pathway. It has been shown to:

-

Regulate the Bcl-2 family of proteins: Emodin can increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax. This helps to stabilize the mitochondrial membrane potential.[12]

-

Inhibit Caspase Activation: By preventing the release of cytochrome c from the mitochondria, emodin inhibits the activation of caspase-9 and the downstream executioner caspase-3, which are key mediators of apoptosis.[11][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound, based on evidence from emodin studies, and a general experimental workflow for investigating hepatoprotective effects.

Signaling Pathway Diagrams

Caption: Proposed Nrf2-mediated antioxidant pathway of this compound.

Caption: Proposed NF-κB-mediated anti-inflammatory pathway of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating hepatoprotective agents.

Quantitative Data Summary

The following tables summarize quantitative data from studies on emodin, which can serve as a reference for designing future experiments with this compound.

Table 1: In Vivo Efficacy of Emodin in Animal Models of Liver Injury

| Animal Model | Toxin and Dose | Emodin Dose Range | Key Findings | Reference(s) |

| Rats | Acetaminophen (2 g/kg, p.o.) | 20, 30, 40 mg/kg, p.o. | Dose-dependent reduction in serum ALT, AST, ALP, and bilirubin. 30 mg/kg showed optimal protection. | [14] |

| Mice | Acetaminophen (300 mg/kg, i.p.) | 15, 30 mg/kg, p.o. | Significant reduction in ALT, AST, ALP; increased GSH and SOD; decreased MDA. | [4] |

| Mice | Lipopolysaccharide (LPS) | 20, 40, 80 mg/kg, i.g. | Dose-dependent decrease in serum ALT and AST. | [1] |

| Rats | Carbon Tetrachloride (CCl4) | 30 mg/kg | Reduced serum ALT, AST; downregulated TGF-β1, Smad4, and α-SMA. | [7] |

| Rats | Thioacetamide-induced HCC | 40 mg/kg, p.o. | Reduced MDA, increased GSH. | [5] |

Table 2: In Vitro Efficacy of Emodin in Hepatocyte Models

| Cell Line | Toxin | Emodin Concentration Range | IC50 Value | Key Findings | Reference(s) |

| HepG2 | - | Not specified | 49.24 µg/mL | Induced apoptosis. | [15] |

| HepaRG | - | Not specified | Not specified | Induced apoptosis via ROS-mediated mitochondrial pathway. | [11] |

| L02 | - | 10-80 µM (protective) >160 µM (toxic) | Not specified | Dose-dependent effects; high concentrations induced apoptosis. | [16] |

| Hepatocytes | Arachidonic acid + iron | 3 - 30 µM | > 3 µM | Inhibited oxidative stress-induced cell death. | [17] |

| L02 | - | 2.5 - 20 µmol/L | Not specified | Increased cell damage with increasing dose. | [18] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate hepatoprotective agents, based on methodologies described in the cited literature for emodin. These can be adapted for the study of this compound.

Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury in Rodents

-

Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

-

Acclimatization: Animals are acclimatized for at least one week with standard chow and water ad libitum.

-

Grouping: Animals are randomly divided into several groups:

-

Normal Control (vehicle only)

-

CCl4 Model Control (vehicle + CCl4)

-

This compound Treatment Groups (various doses of this compound + CCl4)

-

Positive Control (e.g., Silymarin + CCl4)

-

-

Treatment: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) for a predefined period (e.g., 5-7 consecutive days).

-

Induction of Injury: On the last day of treatment, a single dose of CCl4 (typically 0.1-0.2 mL/kg), often diluted in olive oil or corn oil, is administered i.p.

-

Sample Collection: 24 hours after CCl4 administration, animals are anesthetized, and blood is collected via cardiac puncture for serum biochemical analysis. The liver is then excised, weighed, and portions are fixed in 10% neutral buffered formalin for histopathology, while other portions are snap-frozen in liquid nitrogen for molecular and biochemical assays.

In Vitro Cytotoxicity and Hepatoprotection Assay

-

Cell Culture: Human hepatoma cell lines such as HepG2 or normal human liver cells like L02 are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Experimental Setup: Cells are seeded in 96-well plates. After reaching confluency, the cells are divided into groups:

-

Control (media only)

-

Toxin Control (e.g., tacrine, acetaminophen, or H2O2)

-

This compound Treatment (pre-incubation with various concentrations of this compound for a specified time, e.g., 2-24 hours, followed by co-incubation with the toxin)

-

-

Cell Viability Assessment (MTT Assay):

-

After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Following incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

-

-

Measurement of Oxidative Stress Markers:

-

Cells are lysed, and the levels of malondialdehyde (MDA) and the activities of superoxide dismutase (SOD) and catalase (CAT) are measured using commercially available assay kits.

-

-

Western Blot Analysis:

-

Total protein is extracted from the cells, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Nrf2, HO-1, NF-κB p65, cleaved caspase-3) followed by incubation with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion and Future Directions

While direct evidence for the hepatoprotective mechanism of this compound is still emerging, the extensive research on the structurally and functionally similar compound, emodin, provides a robust hypothetical framework. It is proposed that this compound exerts its hepatoprotective effects through a combination of antioxidant, anti-inflammatory, and anti-apoptotic activities. These effects are likely mediated by the modulation of key signaling pathways, including the activation of the Nrf2 pathway and the inhibition of the NF-κB pathway.

Future research should focus on validating these proposed mechanisms specifically for this compound. This would involve in vivo studies using established animal models of liver injury to determine the effective dose and assess its impact on liver function markers, histopathology, and the expression of key proteins in the Nrf2 and NF-κB pathways. In vitro studies using primary hepatocytes or liver cell lines will be crucial to elucidate the direct cellular and molecular targets of this compound and to determine its cytotoxic and protective concentration ranges. Such studies will be essential to confirm the therapeutic potential of this compound as a novel hepatoprotective agent.

References

- 1. Emodin Attenuates Lipopolysaccharide-Induced Acute Liver Injury via Inhibiting the TLR4 Signaling Pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of emodin on liver disease -- comprehensive advances in molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatotoxicity or hepatoprotection of emodin? Two sides of the same coin by 1H-NMR metabolomics profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emodin Attenuates Acetaminophen-Induced Hepatotoxicity via the cGAS-STING Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluating anticancer activity of emodin by enhancing antioxidant activities and affecting PKC/ADAMTS4 pathway in thioacetamide-induced hepatocellular carcinoma in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emodin Isolated from Polygoni cuspidati Radix Inhibits TNF-α and IL-6 Release by Blockading NF-κB and MAP Kinase Pathways in Mast Cells Stimulated with PMA Plus A23187 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emodin mitigates rheumatoid arthritis through direct binding to TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Emodin induces apoptosis in human hepatocellular carcinoma HepaRG cells via the mitochondrial caspase-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in the mechanism of emodin-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emodin induces liver injury by inhibiting the key enzymes of FADH/NADPH transport in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dose-dependent hepatoprotective effect of emodin against acetaminophen-induced acute damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Advances in the pharmacological effects and molecular mechanisms of emodin in the treatment of metabolic diseases [frontiersin.org]

- 17. Emodin in Rheum undulatum inhibits oxidative stress in the liver via AMPK with Hippo/Yap signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Construction and Application of Hepatocyte Model Based on Microfluidic Chip Technique in Evaluating Emodin - PMC [pmc.ncbi.nlm.nih.gov]

Alaternin: A Potential Hydroxyl Radical Scavenger for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, primarily mediated by highly reactive oxygen species (ROS) such as the hydroxyl radical (•OH), is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The quest for effective hydroxyl radical scavengers has led to the investigation of various natural compounds. Alaternin, an anthraquinone found in the plant Rhamnus alaternus, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the current understanding of this compound as a hydroxyl radical scavenger, detailing its proposed mechanisms of action, relevant experimental protocols, and the potential involvement of key signaling pathways. While direct quantitative data for this compound's hydroxyl radical scavenging activity is limited, evidence from studies on Rhamnus alaternus extracts and related anthraquinone compounds strongly suggests its antioxidant potential.

Introduction to this compound and Hydroxyl Radical Scavenging

This compound (2-hydroxyemodin) is a naturally occurring anthraquinone. Anthraquinones are a class of aromatic organic compounds known for their diverse biological activities. The hydroxyl radical is the most reactive and damaging of all ROS, capable of indiscriminately oxidizing lipids, proteins, and nucleic acids, leading to cellular dysfunction and death. The ability of a compound to scavenge this radical is a critical indicator of its antioxidant efficacy.

The primary mechanisms by which antioxidants scavenge free radicals are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). In the context of this compound, its phenolic hydroxyl groups are believed to play a crucial role in donating a hydrogen atom or an electron to neutralize the highly reactive hydroxyl radical.

Evidence of Hydroxyl Radical Scavenging Activity from Rhamnus alaternus

Extracts from the aerial parts of Rhamnus alaternus have demonstrated significant hydroxyl and DPPH radical scavenging activities[1]. Phytochemical screening of these extracts has confirmed the presence of anthraquinones, flavonoids, and phenolic compounds, all of which are known to contribute to antioxidant effects[1]. While these studies do not isolate the activity of this compound, the presence of this and other related compounds points towards the plant's overall potent antioxidant capacity.

Table 1: Qualitative Antioxidant Activity of Rhamnus alaternus Extracts

| Extract Source | Antioxidant Assays Performed | Key Bioactive Compounds Detected | Reference |

| Aerial Parts | DPPH radical scavenging, Hydroxyl radical scavenging, Ferric reducing antioxidant activity, Total antioxidant capacity | Triterpenoids, Phytosterols, Flavonoids, Phenols, Quinones | [1] |

Experimental Protocols for Assessing Hydroxyl Radical Scavenging Activity

The most common method for evaluating hydroxyl radical scavenging activity in vitro is through assays based on the Fenton reaction. This reaction generates hydroxyl radicals through the interaction of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂).

Fenton Reaction-Based Salicylate Method

This method involves the generation of hydroxyl radicals via the Fenton reaction, which then hydroxylate sodium salicylate to form 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. The formation of these colored products can be measured spectrophotometrically. The presence of a hydroxyl radical scavenger will reduce the formation of these products, and the percentage of inhibition can be calculated.

Detailed Protocol:

-

Reagent Preparation:

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Ferrous sulfate (FeSO₄) solution (e.g., 1.5 mM)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 6 mM)

-

Sodium salicylate solution (e.g., 20 mM)

-

This compound solution (or extract) at various concentrations.

-

Positive control (e.g., Ascorbic acid or Mannitol).

-

-

Assay Procedure:

-

To a reaction tube, add the following in order:

-

500 µL of phosphate buffer

-

200 µL of FeSO₄ solution

-

200 µL of sodium salicylate solution

-

100 µL of the this compound solution (or positive control/blank solvent).

-

-

Initiate the reaction by adding 200 µL of H₂O₂ solution.

-

Incubate the mixture at 37°C for 1 hour[1].

-

Measure the absorbance of the resulting solution at 562 nm[1].

-

-

Calculation:

-

The hydroxyl radical scavenging activity is calculated using the following formula:

-

Scavenging Activity (%) = [(A₀ - A₁) / A₀] × 100

-

Where A₀ is the absorbance of the control (without the sample) and A₁ is the absorbance in the presence of the sample.

-

-

The IC50 value, the concentration of the sample required to scavenge 50% of the hydroxyl radicals, can be determined by plotting the scavenging activity against the sample concentration.

-

Below is a DOT script for visualizing the experimental workflow of the Fenton reaction-based salicylate method.

Proposed Molecular Mechanism: Activation of the Nrf2 Signaling Pathway

While direct scavenging of hydroxyl radicals is a key antioxidant mechanism, the protective effects of many natural compounds are also mediated through the activation of endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of cellular redox homeostasis.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione (GSH) synthesis.

Studies on other anthraquinones and anthraquinone glycosides have shown their ability to activate the Nrf2 signaling pathway, thereby mediating hepatoprotective and neuroprotective effects[2][3][4][5]. For instance, certain anthraquinone glycosides have been shown to increase Nrf2-mediated HO-1 expression[2]. Emodin, a structurally related anthraquinone, has also been reported to exert neuroprotective effects through the Nrf2 pathway[4]. Given the structural similarity of this compound to these compounds, it is highly plausible that this compound also activates the Nrf2/ARE signaling pathway to exert its antioxidant effects.

Below is a DOT script illustrating the proposed Nrf2 signaling pathway activation by this compound.

Conclusion and Future Directions

This compound presents a compelling case as a potential therapeutic agent for combating oxidative stress-related diseases due to its likely hydroxyl radical scavenging capabilities. Although direct quantitative evidence is currently sparse, the documented antioxidant activity of Rhamnus alaternus extracts and the known mechanisms of structurally similar anthraquinones provide a strong foundation for this hypothesis. The proposed activation of the Nrf2 signaling pathway offers an additional, indirect mechanism by which this compound may confer cellular protection against oxidative damage.

Future research should focus on:

-

Quantitative Analysis: Determining the specific IC50 value of purified this compound for hydroxyl radical scavenging using standardized assays.

-

Mechanism of Action: Elucidating the precise molecular interactions of this compound with the Keap1-Nrf2 system to confirm its role as an Nrf2 activator.

-

In Vivo Studies: Evaluating the efficacy of this compound in animal models of diseases associated with oxidative stress to validate its therapeutic potential.

For researchers and professionals in drug development, this compound represents a promising natural scaffold for the design of novel antioxidant therapies. Further investigation into its pharmacological properties is warranted to fully unlock its therapeutic potential.

References

- 1. iwnirz.pl [iwnirz.pl]

- 2. Anthraquinone and naphthopyrone glycosides from Cassia obtusifolia seeds mediate hepatoprotection via Nrf2-mediated HO-1 activation and MAPK modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emodin ameliorates antioxidant capacity and exerts neuroprotective effect via PKM2-mediated Nrf2 transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anthraquinone derivative exerted hormetic effect on the apoptosis in oxygen-glucose deprivation-induced PC12 cells via ERK and Akt activated Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Properties of Alaternin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alaternin (2-hydroxyemodin) is an anthraquinone compound found in various plant species, including those of the Cassia genus.[1] Anthraquinones as a class are recognized for their diverse biological activities, which include antioxidant properties.[1] This technical guide provides an in-depth exploration of the antioxidant characteristics of this compound, detailing its known free-radical scavenging capabilities and proposing a putative molecular mechanism of action. While quantitative data for this compound's antioxidant capacity is not extensively available in the current literature, this guide synthesizes the existing qualitative information and provides detailed protocols for key antioxidant assays to facilitate further research.

Antioxidant Activity of this compound

Qualitative Assessment of Antioxidant Properties

A study comparing the antioxidant activities of this compound and emodin revealed that both compounds inhibit the peroxidation of linoleic acid in a dose-dependent manner.[2] Furthermore, the study demonstrated that this compound exhibits inhibitory activity against the generation of total reactive oxygen species (ROS) in kidney homogenates.[2] In contrast, emodin did not show the same inhibitory effect in reactions mediated by reactive oxygen and nitrogen species.[2] These findings suggest that this compound is a potentially effective and versatile antioxidant capable of protecting biological systems against a variety of oxidative stresses.[2]

Proposed Signaling Pathway for Antioxidant Action

While direct evidence for this compound's mechanism of action is limited, a putative pathway can be proposed based on the well-established antioxidant signaling pathways activated by other phytochemicals. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary candidate for mediating the antioxidant effects of compounds like this compound.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] In the presence of oxidative stress or activators like certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus.[3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[3][4] HO-1 is an inducible enzyme that plays a crucial role in cellular defense against oxidative stress.[5][6][7]

Based on this, it is hypothesized that this compound may act as an activator of the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes and contributing to its observed antioxidant effects.

Experimental Protocols for Antioxidant Activity Assessment

To facilitate further quantitative research on this compound, detailed methodologies for key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

This compound sample

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

-

Reaction Mixture: In a 96-well plate, add a specific volume of each this compound dilution to individual wells. Add the same volume of the DPPH solution to each well. For the control, add the solvent used for the sample instead of the sample solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound sample

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.

-

Working Solution Preparation: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

-

Reaction Mixture: Add a small volume of each this compound dilution to the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: Calculate the percentage of inhibition as described for the DPPH assay.

-

IC50 Determination: Determine the IC50 value from the plot of percentage inhibition versus sample concentration.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Materials:

-

Human hepatoma (HepG2) cells or other suitable cell line

-

Cell culture medium

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

-

Phosphate-buffered saline (PBS)

-

This compound sample

-

Positive control (e.g., Quercetin)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well black microplate at an appropriate density and allow them to adhere overnight.

-

Cell Treatment: Treat the cells with various concentrations of this compound and DCFH-DA (e.g., 25 µM) for 1 hour at 37°C.

-

Washing: Wash the cells with PBS to remove the extracellular compounds.

-

Induction of Oxidative Stress: Add AAPH solution (e.g., 600 µM) to the cells to induce peroxyl radical formation.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission (e.g., at 538 nm) with excitation at 485 nm every 5 minutes for 1 hour.

-

Data Analysis: The area under the curve (AUC) for fluorescence versus time is calculated for both control and sample-treated wells.

-

Calculation of CAA: The CAA value is calculated using the following formula:

Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

EC50 Determination: The EC50 value (the median effective concentration to achieve 50% antioxidant activity) is determined from the dose-response curve.

Conclusion

This compound demonstrates qualitative antioxidant properties, including the inhibition of lipid peroxidation and scavenging of reactive oxygen species. While specific quantitative data on its antioxidant capacity remains to be elucidated, the proposed activation of the Nrf2 signaling pathway provides a plausible mechanism for its protective effects. The detailed experimental protocols provided in this guide offer a framework for future research to quantitatively characterize the antioxidant potential of this compound and validate its molecular mechanisms of action. Such studies are crucial for realizing the full therapeutic potential of this natural compound in the development of novel antioxidant-based drugs.

References

- 1. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative evaluation of antioxidant potential of this compound (2-hydroxyemodin) and emodin [pubmed.ncbi.nlm.nih.gov]

- 3. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Expression of the antioxidant stress protein heme oxygenase-1 (HO-1) in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Expression of Heme Oxygenase-1 in Human-Derived Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heme Oxygenase-1: An Anti-Inflammatory Effector in Cardiovascular, Lung, and Related Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Alaternin: A Comprehensive Analysis of its Structure-Activity Relationship

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alaternin (1,2,3-trihydroxy-7-methyl-9,10-anthracenedione), an anthraquinone found in the seeds of Cassia obtusifolia and other plant sources, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] As a member of the anthraquinone class of compounds, this compound's biological effects are intrinsically linked to its chemical structure. This technical guide provides a detailed analysis of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, outlining experimental protocols for the cited biological activities, and visualizing the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Structure and Core Activities of this compound

This compound's core structure is a 9,10-anthracenedione scaffold substituted with three hydroxyl groups at positions 1, 2, and 3, and a methyl group at position 7. This specific arrangement of functional groups is crucial for its observed biological effects, which include antioxidant, hepatoprotective, anti-diabetic, and antimicrobial activities.

Quantitative Analysis of Biological Activities

The biological efficacy of this compound has been quantified in several studies. The following tables summarize the key inhibitory and effective concentrations for its primary activities.

Table 1: Antioxidant and Hepatoprotective Activities of this compound

| Activity | Assay | Cell Line/System | Key Parameter | Value | Reference |

| Antioxidant | Hydroxyl Radical Scavenging | Cell-free chemical system (FeSO₄/H₂O₂) | IC₅₀ | 3.05 µM | [2] |

| Hepatoprotective | Tacrine-induced Cytotoxicity | HepG2 | EC₅₀ | 4.02 µM | [2] |

Table 2: Anti-diabetic Activities of this compound

| Activity | Enzyme/Target | Key Parameter | Value | Reference |

| α-Glucosidase Inhibition | α-Glucosidase | IC₅₀ | Potent inhibition (specific value not provided in the abstract) | [1] |

| Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition | PTP1B | IC₅₀ | High inhibitory activity (specific value not provided in the abstract) | [1] |

| Glucose Uptake | Insulin-resistant HepG2 cells | - | Significantly increased insulin-provoked glucose uptake | [1] |

Structure-Activity Relationship Insights

The biological activities of anthraquinones are highly dependent on the nature and position of their substituents. For this compound, the presence and location of the hydroxyl groups are critical. The catechol-like moiety (hydroxyl groups at C1 and C2) and the additional hydroxyl group at C3 are thought to contribute significantly to its antioxidant and radical scavenging properties. The methyl group at C7 may influence its lipophilicity and cellular uptake.

Comparison with other anthraquinones like emodin (1,3,8-trihydroxy-6-methylanthraquinone) reveals the importance of the substitution pattern. While both are hydroxylated anthraquinones, the differing positions of the hydroxyl groups lead to variations in their biological activity profiles and potencies.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative analysis of this compound's biological activities.

Antioxidant Activity: Hydroxyl Radical Scavenging Assay

-

Principle: This assay measures the ability of a compound to scavenge hydroxyl radicals generated by the Fenton reaction (FeSO₄ + H₂O₂). The reduction in hydroxyl radicals is quantified using a suitable detection method.

-

Reagents:

-

Ferrous sulfate (FeSO₄)

-

Hydrogen peroxide (H₂O₂)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate buffer

-

Detection reagent (e.g., a compound that reacts with hydroxyl radicals to produce a measurable signal)

-

-

Procedure:

-

Prepare a reaction mixture containing FeSO₄ and the detection reagent in phosphate buffer.

-

Add various concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding H₂O₂.

-

Incubate the mixture at a controlled temperature for a specific duration.

-

Measure the signal from the detection reagent (e.g., absorbance or fluorescence).

-

Calculate the percentage of hydroxyl radical scavenging activity for each concentration of this compound.

-

Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the hydroxyl radicals.

-

Hepatoprotective Activity: Tacrine-Induced Cytotoxicity Assay in HepG2 Cells

-

Principle: This assay assesses the ability of this compound to protect human liver cells (HepG2) from the cytotoxic effects of a hepatotoxin, such as tacrine. Cell viability is measured to quantify the protective effect.[3]

-

Cell Culture:

-

Maintain HepG2 cells in an appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

-

-

Reagents:

-

HepG2 cells

-

Tacrine

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., MTT, MTS, or resazurin)

-

-

Procedure:

-

Seed HepG2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

-

Induce cytotoxicity by adding a fixed concentration of tacrine to the wells (except for the control wells).

-

Co-incubate the cells with this compound and tacrine for a defined duration (e.g., 24 hours).

-

Remove the treatment media and add the cell viability reagent to each well.

-

Incubate according to the reagent manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine the percentage of viable cells.

-

Calculate the EC₅₀ value, which is the concentration of this compound that provides 50% protection against tacrine-induced cytotoxicity.

-

Anti-diabetic Activity: α-Glucosidase Inhibition Assay

-

Principle: This assay measures the ability of this compound to inhibit the activity of α-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose. The inhibition is quantified by measuring the reduction in the formation of a colored product from a synthetic substrate.[4]

-

Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

This compound (dissolved in DMSO)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃) to stop the reaction

-

-

Procedure:

-

In a 96-well plate, add a solution of α-glucosidase in phosphate buffer.

-

Add various concentrations of this compound to the wells and pre-incubate for a short period (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the pNPG substrate.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).

-

Stop the reaction by adding Na₂CO₃ solution.

-

Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.

-

Calculate the percentage of α-glucosidase inhibition for each concentration of this compound.

-

Determine the IC₅₀ value.

-

Anti-diabetic Activity: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

-

Principle: This assay determines the inhibitory effect of this compound on PTP1B, a negative regulator of the insulin signaling pathway. The inhibition is measured by the reduction in the dephosphorylation of a synthetic substrate.[5][6]

-

Reagents:

-

Recombinant human PTP1B

-

p-Nitrophenyl phosphate (pNPP) as the substrate

-

This compound (dissolved in DMSO)

-

Buffer solution (e.g., Tris-HCl or citrate buffer, pH 7.5) containing DTT and EDTA

-

-

Procedure:

-

In a 96-well plate, add the PTP1B enzyme solution.

-

Add various concentrations of this compound and pre-incubate at 37°C.

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate the mixture at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a strong base like NaOH).

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm.

-

Calculate the percentage of PTP1B inhibition.

-

Determine the IC₅₀ value.

-

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on structurally similar anthraquinones, such as emodin, provides valuable insights into its potential mechanisms of action. The following diagrams illustrate the plausible signaling pathways that may be affected by this compound, based on evidence from related compounds.[7][8][9]

Experimental Workflow for In Vitro Bioactivity Screening

Caption: General experimental workflow for in vitro screening of this compound's biological activities.

Hypothesized Modulation of PI3K/Akt Signaling Pathway by this compound

Caption: Hypothesized inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Hypothesized Modulation of MAPK Signaling Pathway by this compound

Caption: Hypothesized activation of the MAPK signaling pathway by this compound via ROS induction.

Conclusion

This compound is a promising natural compound with a range of biological activities that are closely tied to its anthraquinone structure. The quantitative data presented in this guide highlight its potency as an antioxidant, hepatoprotective, and anti-diabetic agent. The detailed experimental protocols provide a foundation for further research and validation of its therapeutic potential. While the precise signaling pathways modulated by this compound require further direct investigation, the hypothesized mechanisms involving the PI3K/Akt and MAPK pathways, based on studies of related compounds, offer a logical starting point for future mechanistic studies. This comprehensive analysis of this compound's structure-activity relationship serves as a valuable resource for the scientific community, paving the way for the development of novel therapeutics derived from this natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Protective Effects of Red Ginseng Against Tacrine-Induced Hepatotoxicity: An Integrated Approach with Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening of α-Glucosidase Inhibitory Activity from Some Plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]

natural sources and isolation of Alaternin

An In-depth Technical Guide to the Natural Sources and Isolation of Alaternin

Introduction

This compound (1,2,6,8-tetrahydroxy-3-methylanthraquinone) is a naturally occurring anthraquinone that has garnered interest in the scientific community for its potential biological activities. As a member of the hydroxyanthracene derivatives, this compound is part of a class of compounds known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an examination of its biosynthetic pathway. The information is tailored for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Rhamnaceae and Fabaceae families. The concentration of this compound can vary depending on the plant species, the specific part of the plant, and the geographical location. The primary documented sources of this compound are detailed below.

| Plant Species | Family | Plant Part(s) | Reference |

| Rhamnus alaternus L. | Rhamnaceae | Root bark, Leaves | [1] |

| Rhamnus saxatilis | Rhamnaceae | Not specified | [2] |

| Cassia obtusifolia | Fabaceae | Not specified | [3] |

Biosynthesis of this compound

The biosynthesis of anthraquinones in plants can occur through two primary pathways: the polyketide pathway and the shikimate pathway.[6] The shikimate pathway is a likely route for the formation of the core anthraquinone structure of this compound. A proposed biosynthetic pathway, based on related anthraquinones, is illustrated below.[7]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following is a generalized protocol based on methods described for the isolation of anthraquinones from Rhamnus species.[1][8]

Experimental Protocol: Isolation from Rhamnus alaternus

1. Plant Material Preparation:

-

Collect fresh root bark and leaves of Rhamnus alaternus.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material with a suitable solvent. Common solvents for anthraquinone extraction include ethanol, methanol, ethyl acetate, and butanol.[1][4][5]

-

For a bioguided fractionation approach, an initial extraction with ethanol can be performed.[8]

-

Perform the extraction at room temperature for a period of 24-72 hours with occasional agitation.

-

Filter the extract to remove the solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between water and a series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol).

-

Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) with an appropriate solvent system and visualization under UV light.

4. Chromatographic Purification:

-

The fraction enriched with this compound is further purified using column chromatography.

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A gradient of solvents, such as a mixture of hexane and ethyl acetate or chloroform and methanol, is employed to elute the compounds. The polarity of the mobile phase is gradually increased.

-

Collect the fractions and analyze them by TLC.

-

Combine the fractions containing pure this compound and concentrate them.

5. Recrystallization:

-

The purified this compound can be further purified by recrystallization from a suitable solvent (e.g., methanol) to obtain crystalline solid.

6. Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.[1]

Conclusion

This compound is a promising natural product found in several plant species, most notably within the Rhamnus genus. Its isolation can be achieved through standard phytochemistry techniques involving solvent extraction and chromatographic purification. The detailed methodologies and workflows presented in this guide provide a solid foundation for researchers to isolate and further investigate the biological activities and potential therapeutic applications of this compound. Further research is warranted to quantify the yield of this compound from various natural sources and to optimize the isolation protocols for industrial-scale production.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Rhamnusalaternus Plant: Extraction of Bioactive Fractions and Evaluation of Their Pharmacological and Phytochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. alizarin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Bioguided Isolation of Active Compounds from Rhamnus alaternus against Methicillin-Resistant Staphylococcus aureus (MRSA) and Panton-Valentine Leucocidin Positive Strains (MSSA-PVL) - PMC [pmc.ncbi.nlm.nih.gov]

Alaternin Biosynthesis in Cassia obtusifolia: A Technical Guide

Executive Summary: This technical guide delineates the biosynthetic pathway of alaternin, a significant anthraquinone derivative found in Cassia obtusifolia. The biosynthesis originates from the polyketide pathway, with foundational precursors supplied by the shikimate and mevalonate/methylerythritol phosphate (MVA/MEP) pathways. Initial steps involve the formation of a polyketide backbone through the action of a type III polyketide synthase. Subsequent modifications, including cyclization, aromatization, hydroxylation, and methylation, are catalyzed by enzymes such as cytochrome P450 monooxygenases and S-adenosylmethionine (SAM)-dependent methyltransferases, leading to the final this compound structure. This document provides a comprehensive overview of the proposed biosynthetic route, key enzymatic players, and methodologies for the analysis and quantification of this compound, aimed at researchers and professionals in drug development and natural product chemistry.

Introduction

This compound (1,2,6-trihydroxy-8-methylanthraquinone) is a bioactive anthraquinone present in Cassia obtusifolia, a plant with a long history of use in traditional medicine. Anthraquinones from Cassia species are known for a variety of pharmacological activities, and this compound itself has garnered interest for its potential therapeutic properties. Understanding the biosynthesis of this compound is crucial for its sustainable production through metabolic engineering and for the development of novel derivatives with enhanced bioactivities. This guide provides an in-depth exploration of the this compound biosynthetic pathway, integrating current knowledge from transcriptome analyses and studies on related anthraquinone biosynthesis.

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Cassia obtusifolia is a multi-step process that can be divided into three main stages:

Stage 1: Synthesis of Precursors

The biosynthesis of the anthraquinone scaffold begins with precursors from primary metabolism. The shikimate pathway provides aromatic precursors, while the MVA/MEP pathway can also contribute to the formation of the initial building blocks for the polyketide chain. Transcriptome analysis of C. obtusifolia has identified genes encoding key enzymes in these pathways, such as isochorismate synthase (ICS) and 1-deoxy-D-xylulose-5-phosphate synthase (DXS), suggesting their role in supplying the necessary starter and extender units for polyketide synthesis.[1]

Stage 2: Formation of the Polyketide Backbone

The core of the this compound structure is formed via the polyketide pathway. A type III polyketide synthase (PKS) catalyzes the iterative condensation of a starter molecule (likely acetyl-CoA) with several extender molecules (malonyl-CoA).[1] This process results in a linear poly-β-keto chain. In C. obtusifolia, transcripts homologous to type III PKSs have been identified, indicating their central role in anthraquinone biosynthesis.[1]

Stage 3: Tailoring and Modification Reactions

Following the formation of the polyketide chain, a series of tailoring reactions, including cyclization, aromatization, hydroxylation, and methylation, are required to yield the final this compound molecule. These modifications are catalyzed by specific classes of enzymes:

-

Cyclases/Aromatases: These enzymes catalyze the intramolecular condensation and subsequent aromatization of the polyketide chain to form the tricyclic anthraquinone core.

-

Cytochrome P450 Monooxygenases (CYP450s): Hydroxylation at specific positions of the anthraquinone ring is a critical step in this compound biosynthesis. Transcriptome studies of C. obtusifolia have revealed the presence of numerous CYP450 genes that are likely involved in these modifications.[1]

-

S-adenosylmethionine (SAM)-dependent Methyltransferases (MTs): The methylation of a hydroxyl group to form the methoxy group in the precursor to this compound (or a related intermediate) is catalyzed by a methyltransferase, utilizing SAM as the methyl donor.[2][3] Several putative methyltransferase genes have been identified in the transcriptome of C. obtusifolia.[4]

While the exact sequence of these tailoring steps for this compound is not yet fully elucidated, a plausible pathway can be proposed based on the biosynthesis of the closely related emodin.[5]

Quantitative Data

Currently, specific quantitative data on this compound biosynthesis in Cassia obtusifolia, such as enzyme kinetics, Michaelis-Menten constants (Km), and catalytic efficiency (kcat), are not extensively available in the public domain. Similarly, precise in vivo concentrations of biosynthetic intermediates have not been reported. The quantification of this compound in plant tissues, however, has been performed.

Table 1: this compound Content in Cassia obtusifolia

| Plant Part | This compound Content (mg/g dry weight) | Method of Quantification |

|---|---|---|

| Seeds | Varies (qualitatively reported)[6] | HPLC-DAD |

| Leaves | Not typically reported | - |

| Roots | Not typically reported | - |

Experimental Protocols

Extraction and Quantification of this compound from Cassia obtusifolia Seeds

-

Principle: This protocol describes the extraction of anthraquinones from plant material followed by quantitative analysis using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[7][8]

-

Materials:

-

Dried and powdered Cassia obtusifolia seeds

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable modifier)

-

Water (HPLC grade)

-

This compound standard

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

-

Procedure:

-

Extraction:

-

Accurately weigh 1 g of powdered seed material.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process twice more with fresh methanol.

-

Combine the supernatants and evaporate to dryness under reduced pressure.[9]

-

-

Purification (optional but recommended):

-

Re-dissolve the dried extract in a minimal amount of methanol.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the extract onto the cartridge.

-

Wash with water to remove polar impurities.

-

Elute the anthraquinones with methanol.

-

Evaporate the eluate to dryness.

-

-

HPLC-DAD Analysis:

-

Re-dissolve the purified extract in a known volume of methanol.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards and the sample extract onto an HPLC system equipped with a C18 column and a DAD detector.

-

Use a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid).[7]

-

Monitor the absorbance at a wavelength corresponding to the maximum absorbance of this compound (typically around 254 nm and 430 nm).

-

Construct a calibration curve from the standard solutions and quantify the amount of this compound in the sample extract.

-

-

Heterologous Expression and Characterization of a Putative Polyketide Synthase from Cassia obtusifolia

-

Principle: This protocol outlines the general steps for cloning a candidate PKS gene from C. obtusifolia into an expression vector, expressing the protein in a host organism like E. coli, and purifying it for functional characterization.[10][11]

-

Materials:

-

Cassia obtusifolia tissue (e.g., seeds) for RNA extraction

-

RNA extraction kit

-

Reverse transcriptase for cDNA synthesis

-

Gene-specific primers for the target PKS gene

-

PCR reagents

-

pET expression vector (or similar)

-

E. coli expression host (e.g., BL21(DE3))

-

IPTG for induction

-

Ni-NTA affinity chromatography column for purification

-

Acetyl-CoA and Malonyl-CoA substrates

-

-

Procedure:

-

Gene Cloning:

-

Extract total RNA from C. obtusifolia seeds and synthesize cDNA.

-

Amplify the full-length coding sequence of the putative PKS gene using PCR with gene-specific primers containing appropriate restriction sites.

-

Digest the PCR product and the expression vector with the corresponding restriction enzymes.

-

Ligate the PKS gene into the expression vector.

-

Transform the ligation product into E. coli for plasmid propagation and sequence verification.

-

-

Protein Expression and Purification:

-

Transform the confirmed expression plasmid into an E. coli expression host.

-

Grow the bacterial culture to an optimal cell density (OD600 ~0.6-0.8).

-

Induce protein expression with IPTG and continue incubation at a lower temperature (e.g., 16-25 °C) overnight.[10]

-

Harvest the cells by centrifugation and lyse them by sonication.

-

Clarify the lysate by centrifugation.

-

Purify the His-tagged PKS protein from the supernatant using Ni-NTA affinity chromatography.

-

Analyze the purity of the protein by SDS-PAGE.

-

-

Enzyme Assay:

-

Set up a reaction mixture containing the purified PKS enzyme, acetyl-CoA, and malonyl-CoA in a suitable buffer.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the reaction products by HPLC or LC-MS to identify the synthesized polyketide.

-

-

Mandatory Visualizations

Caption: Proposed biosynthetic pathway of this compound in Cassia obtusifolia.

Caption: Experimental workflow for heterologous expression and characterization of a PKS.

Conclusion

The biosynthesis of this compound in Cassia obtusifolia is a complex process rooted in the polyketide pathway, with significant contributions from precursor pathways and a series of downstream tailoring enzymes. While transcriptome analysis has provided valuable insights into the potential genetic basis of this pathway, further research is required to functionally characterize the specific enzymes involved and to elucidate the precise sequence of modification reactions. The protocols outlined in this guide provide a framework for future investigations aimed at a deeper understanding of this compound biosynthesis, which will be instrumental for the biotechnological production of this and other related bioactive anthraquinones.

References

- 1. Full-Length Transcriptome Survey and Expression Analysis of Cassia obtusifolia to Discover Putative Genes Related to Aurantio-Obtusin Biosynthesis, Seed Formation and Development, and Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. De novo assembly and analysis of Cassia obtusifolia seed transcriptome to identify genes involved in the biosynthesis of active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Pharmacologically Active Compounds in Root Extracts of Cassia alata L. by use of High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijrap.net [ijrap.net]

- 10. Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Alaternin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alaternin, also known as 2-Hydroxyemodin, is a naturally occurring anthraquinone.[1] This class of compounds, found widely in plants, fungi, and lichens, is recognized for a broad spectrum of biological activities.[2] this compound is an active metabolite of emodin and is frequently isolated from plants of the Cassia and Rhamnus genera.[1][3] It has garnered significant interest in the scientific community for its potential therapeutic applications, including antioxidant, hepatoprotective, and enzyme-inhibiting properties.[4] This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and key biological activities, supported by experimental data and protocols.

Chemical Structure and Physicochemical Properties

This compound is characterized by a tricyclic anthraquinone core with four hydroxyl groups and one methyl group. Its precise structure is 1,2,6,8-tetrahydroxy-3-methylanthracene-9,10-dione.[5]

Chemical Identifiers

The fundamental chemical identifiers for this compound are summarized in the table below, providing a clear reference for researchers.

| Identifier | Value | Citations |

| IUPAC Name | 1,2,6,8-tetrahydroxy-3-methylanthracene-9,10-dione | [5] |

| Synonyms | 2-Hydroxyemodin, Catharticin | [4][6] |

| CAS Number | 641-90-7 | [1][5] |

| Molecular Formula | C₁₅H₁₀O₆ | [1][5][6] |

| Molecular Weight | 286.24 g/mol | [1][5][6] |

| SMILES | CC1=CC2=C(C(=C1O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O | [5] |

| InChIKey | LAOFTEMTSXNIIM-UHFFFAOYSA-N | [5] |

Physicochemical Properties

The physical and chemical characteristics of this compound determine its behavior in biological systems and experimental settings.

| Property | Value / Description | Citations |

| Appearance | Orange powder | [5] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [5] |

| Storage | Store desiccated at -20°C. In solvent, store at -80°C for up to 1 year. | [5][7] |

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological effects, primarily stemming from its ability to act as an antioxidant and an enzyme inhibitor. These activities give it potential applications in managing conditions related to oxidative stress and metabolic or neurodegenerative diseases.

Antioxidant and Hepatoprotective Effects

This compound is a potent antioxidant, demonstrating significant hydroxyl radical scavenging activity.[4] This action is crucial for protecting cells from oxidative damage, a key factor in many pathologies. Its antioxidant properties are directly linked to its hepatoprotective effects. Studies have shown that this compound can protect human liver-derived HepG2 cells from toxicity induced by agents like tacrine.[4]

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes implicated in disease, including Protein Tyrosine Phosphatase 1B (PTP1B), Beta-secretase 1 (BACE1), and Monoamine Oxidase A (MAO-A).

PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a prime target for the treatment of type 2 diabetes and obesity.[8] this compound competitively inhibits PTP1B, which enhances insulin signaling and may help to ameliorate insulin resistance.[8][9]

BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[10][11] this compound acts as a noncompetitive inhibitor of BACE1, suggesting it could reduce Aβ production and be a candidate for disease-modifying therapy in Alzheimer's.

Monoamine oxidase A (MAO-A) is an enzyme that degrades neurotransmitters like serotonin and norepinephrine.[5] Its inhibition can increase the levels of these neurotransmitters, making MAO-A inhibitors a strategy for treating depression and other neurological disorders.[5] this compound has been identified as a potent inhibitor of human MAO-A.[5]

Summary of Quantitative Experimental Data

The biological effects of this compound have been quantified in various in vitro assays. The following table summarizes key inhibitory and efficacy concentrations.

| Activity | Assay System / Target | Value | Value Type | Citations |

| Antioxidant | Hydroxyl radical scavenging (FeSO₄/H₂O₂) | 3.05 µM | IC₅₀ | [4] |

| Hepatoprotective | Tacrine-induced toxicity in HepG2 cells | 4.02 µM | EC₅₀ | [4] |

| Enzyme Inhibition | Human Monoamine Oxidase A (hMAO-A) | 5.35 µM | IC₅₀ | [5] |

| Enzyme Inhibition | Protein Tyrosine Phosphatase 1B (PTP-1B) | 1.70 µM | Kᵢ (inhibition constant) | [2] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for assays in which this compound has shown significant activity.

Protocol: Hepatoprotective Activity Assay

This protocol is based on methods used to assess the protection of HepG2 cells against a chemical-induced toxin.[7][12]

Methodology:

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are seeded into 96-well microtiter plates at a density of approximately 30,000 cells per well.[7]

-

Incubation: The plated cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]

-

Treatment: After incubation, the culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-treated for 2 hours.

-

Toxin Exposure: Following pre-treatment, a known hepatotoxic agent (e.g., 40 mM CCl₄ or a suitable concentration of Tacrine) is added to the wells (excluding the negative control). The plates are incubated for an additional 1.5 to 2 hours.[12]

-

Viability Assay (MTT/MTS): The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar tetrazolium salt (MTS) is added to each well. The plates are incubated for 1-4 hours to allow viable cells to metabolize the dye into formazan crystals.[6]

-

Quantification: The formazan crystals are solubilized by adding dimethyl sulfoxide (DMSO). The absorbance is measured using a microplate reader at an appropriate wavelength (e.g., 570 nm for MTT).

-

Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The EC₅₀ value is calculated as the concentration of this compound that restores 50% of viability in the presence of the toxin.

Protocol: Hydroxyl Radical Scavenging Assay

This protocol is based on the Fenton reaction method to generate hydroxyl radicals and measure the scavenging capacity of a compound.[4][13]

Methodology:

-

Reagent Preparation: Prepare solutions of FeSO₄, H₂O₂, and a detection probe (e.g., salicylic acid or 2',7'-dichlorofluorescein).

-

Reaction Mixture: In a reaction tube, combine the test sample (this compound at various concentrations), the FeSO₄ solution, and the detection probe.

-

Initiation of Reaction: Add H₂O₂ to the mixture to initiate the Fenton reaction, which generates hydroxyl radicals (•OH). The total mixture is incubated at 37°C for a set time (e.g., 1 hour).[13]

-

Radical Interaction: The generated hydroxyl radicals will react with the detection probe, causing a change in its fluorescence or absorbance. In the presence of this compound, the compound will compete with the probe to scavenge the radicals, thus reducing the signal from the probe.

-

Quantification: The change in absorbance or fluorescence is measured with a spectrophotometer or fluorometer.

-

Analysis: The hydroxyl radical scavenging activity is calculated using the formula: Scavenging (%) = [(A₀ - A₁) / A₀] × 100 Where A₀ is the absorbance/fluorescence of the control (without the sample) and A₁ is the absorbance/fluorescence in the presence of this compound. The IC₅₀ value is determined as the concentration of this compound that scavenges 50% of the hydroxyl radicals.

Conclusion

This compound is a promising natural anthraquinone with well-defined chemical properties and a compelling profile of biological activities. Its potent antioxidant effects and its ability to selectively inhibit key enzymes such as PTP1B, BACE1, and MAO-A highlight its potential as a lead compound in the development of new therapeutics for metabolic disorders, neurodegenerative diseases, and depression. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacological potential of this multifaceted molecule.

References

- 1. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanism of allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening of Hepatoprotective Plant Components using a HepG2 Cell Cytotoxicity Assay [ouci.dntb.gov.ua]

- 4. Allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening of hepatoprotective plant components using a HepG2 cell cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo hepatoprotective effects of the total alkaloid fraction of Hygrophila auriculata leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]

- 12. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Pharmacological Profile of Alaternin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alaternin, an anthraquinone compound, has demonstrated a range of pharmacological activities, positioning it as a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its known biological effects, mechanisms of action, and available pharmacokinetic and toxicological data. The information is presented to serve as a foundational resource for researchers exploring the therapeutic potential of this natural product.

Introduction